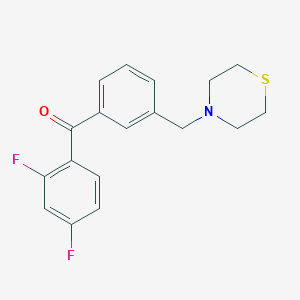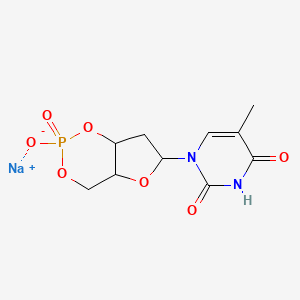
Thymidin 3'
Übersicht
Beschreibung
Sodium;5-methyl-1-(2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione is a complex organic compound with the molecular formula C10H12N2NaO7P and a molecular weight of 326.17 g/mol. This compound is notable for its unique structure, which includes a pyrimidine-2,4-dione core and a furo[3,2-d][1,3,2]dioxaphosphinin ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Wissenschaftliche Forschungsanwendungen
Sodium;5-methyl-1-(2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
Target of Action
Thymidine 3’, also known as deoxythymidine, is a pyrimidine deoxynucleoside . It primarily targets several enzymes including Thymidylate kinase , Uridine phosphorylase , Thymidine kinase , Thymidine kinase 2, mitochondrial , and Nucleoside-specific channel-forming protein tsx . These enzymes play crucial roles in DNA synthesis and cell proliferation .
Mode of Action
Thymidine 3’ acts as a substrate for these enzymes, participating in the synthesis of DNA . It pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in S phase .
Biochemical Pathways
Thymidine 3’ is involved in the Salvage pathway , where there is a conversion of thymidine to thymidylate that takes place in the cytoplasm and mitochondria . This process is catalyzed by the enzymes Thymidine kinase 1 (TK1) and Thymidine kinase 2 (TK2) .
Pharmacokinetics
It is known that thymidine 3’ is rapidly degraded to an inactive metabolite by thymidine phosphorylase, an enzyme found in the gastrointestinal tract, liver, and tumor tissue . This rapid degradation has implications for the bioavailability of Thymidine 3’ .
Result of Action
The result of Thymidine 3’ action is the synchronization of cells in the S phase . This synchronization is crucial for maintaining the proper timing and sequence of events in the cell cycle, ensuring accurate DNA replication and cell division .
Action Environment
The action of Thymidine 3’ can be influenced by various environmental factors. For instance, the presence of certain bacterial viruses can lead to diverse, chemically complex modifications to thymidine, protecting them from the endonuclease-based defenses of their cellular hosts . These modifications can affect the action, efficacy, and stability of Thymidine 3’ .
Biochemische Analyse
Biochemical Properties
Thymidine 3’ is involved in several biochemical reactions, primarily related to DNA synthesis and repair. It interacts with various enzymes, including thymidine kinase, which phosphorylates thymidine to form thymidine monophosphate (TMP). This phosphorylation is a critical step in the salvage pathway of nucleotide synthesis. Thymidine 3’ also interacts with thymidylate synthase, an enzyme that catalyzes the conversion of deoxyuridylate to thymidylate, a precursor for DNA synthesis . Additionally, Thymidine 3’ is known to interact with deoxycytidine kinase, which phosphorylates deoxycytidine to deoxycytidine monophosphate, further contributing to nucleotide metabolism .
Cellular Effects
Thymidine 3’ has significant effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In proliferating cells, Thymidine 3’ is incorporated into DNA during the S-phase of the cell cycle, thereby serving as a marker for cell proliferation . This incorporation can affect cell cycle progression, DNA replication, and repair mechanisms. Thymidine 3’ also impacts cellular metabolism by modulating the levels of nucleotides and their precursors, which are essential for DNA synthesis and repair .
Molecular Mechanism
The molecular mechanism of Thymidine 3’ involves its interactions with various biomolecules and enzymes. Thymidine 3’ binds to thymidine kinase, leading to its phosphorylation and subsequent incorporation into DNA . This binding interaction is crucial for the salvage pathway of nucleotide synthesis. Thymidine 3’ also interacts with thymidylate synthase, facilitating the conversion of deoxyuridylate to thymidylate . Additionally, Thymidine 3’ can inhibit or activate specific enzymes involved in nucleotide metabolism, thereby influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thymidine 3’ can change over time. The stability and degradation of Thymidine 3’ are critical factors that influence its long-term effects on cellular function. Studies have shown that Thymidine 3’ can be stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term exposure to Thymidine 3’ in in vitro or in vivo studies has been associated with changes in cell proliferation, DNA synthesis, and repair mechanisms .
Dosage Effects in Animal Models
The effects of Thymidine 3’ vary with different dosages in animal models. At low doses, Thymidine 3’ can promote DNA synthesis and cell proliferation without causing significant toxicity . At high doses, Thymidine 3’ can lead to toxic effects, including DNA damage, cell cycle arrest, and apoptosis . These threshold effects are essential for determining the safe and effective use of Thymidine 3’ in therapeutic applications.
Metabolic Pathways
Thymidine 3’ is involved in several metabolic pathways, including the salvage and de novo pathways of nucleotide synthesis. In the salvage pathway, Thymidine 3’ is phosphorylated by thymidine kinase to form thymidine monophosphate, which is further phosphorylated to thymidine diphosphate and thymidine triphosphate . In the de novo pathway, Thymidine 3’ is synthesized from deoxyuridylate by the action of thymidylate synthase . These metabolic pathways are essential for maintaining the nucleotide pool required for DNA synthesis and repair.
Transport and Distribution
The transport and distribution of Thymidine 3’ within cells and tissues involve various transporters and binding proteins. Thymidine 3’ is primarily transported by human equilibrative nucleoside transporter 1 (hENT1), which facilitates its uptake into cells . Once inside the cell, Thymidine 3’ can be distributed to different cellular compartments, including the nucleus, where it is incorporated into DNA . The distribution of Thymidine 3’ is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation within cells .
Subcellular Localization
Thymidine 3’ exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the nucleus, where it is incorporated into DNA during the S-phase of the cell cycle . Thymidine 3’ can also be found in the cytosol, where it interacts with enzymes involved in nucleotide metabolism . The subcellular localization of Thymidine 3’ is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine 3 involves multiple steps. The key steps include the formation of the pyrimidine-2,4-dione core and the subsequent construction of the furo[3,2-d][1,3,2]dioxaphosphinin ring system. The reaction conditions typically involve the use of strong bases and oxidizing agents to facilitate the formation of the oxido and oxo groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The purification process may involve crystallization, chromatography, or other separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;5-methyl-1-(2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxylated compounds. Substitution reactions can introduce various functional groups onto the pyrimidine ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium;5-methyl-1-(2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione
- Sodium;5-methyl-1-(2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione
Uniqueness
The uniqueness of Thymidine 3 lies in its distinctive structure, which combines a pyrimidine-2,4-dione core with a furo[3,2-d][1,3,2]dioxaphosphinin ring system. This unique arrangement imparts specific chemical properties and reactivity that differentiate it from other similar compounds.
Eigenschaften
IUPAC Name |
sodium;5-methyl-1-(2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N2O7P.Na/c1-5-3-12(10(14)11-9(5)13)8-2-6-7(18-8)4-17-20(15,16)19-6;/h3,6-8H,2,4H2,1H3,(H,15,16)(H,11,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCXAEUSFHFYLK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC3C(O2)COP(=O)(O3)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2NaO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635448 | |
| Record name | Sodium 6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76567-90-3 | |
| Record name | Sodium 6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Thymidine 3' monophosphate?
A1: The molecular formula of Thymidine 3' monophosphate is C10H15N2O8P. Its molecular weight is 322.21 g/mol.
Q2: Are there any unique spectroscopic characteristics of Thymidine 3' monophosphate?
A2: Yes, Thymidine 3' monophosphate can be identified using techniques like NMR spectroscopy. Researchers have successfully assigned 1H, 13C, and 15N NMR signals in various studies involving TMP-containing molecules. [, ]
Q3: How does the structure of Thymidine 3' monophosphate contribute to its function in DNA?
A3: Thymidine 3' monophosphate, along with other nucleotides, forms the backbone of DNA through phosphodiester bonds. The 3' hydroxyl group of one TMP molecule forms a bond with the 5' phosphate group of the next nucleotide, creating the DNA chain. [, ]
Q4: How does Thymidine 3' monophosphate interact with enzymes like staphylococcal nuclease?
A4: Staphylococcal nuclease utilizes a multi-step mechanism to cleave the phosphodiester bond adjacent to the 3' position of TMP within DNA. This involves a coordinated attack by a water molecule, facilitated by active site residues like Glu-43, Arg-35, and Arg-87, and the presence of a calcium ion. []
Q5: Can Thymidine 3' monophosphate be used to study DNA damage mechanisms?
A5: Yes, researchers have utilized Thymidine 3',5'-diphosphate (pdTp), which contains TMP, to investigate DNA strand break mechanisms induced by radiation. By analyzing the products formed after irradiation, researchers can gain insights into the pathways of DNA damage. []
Q6: Are there any applications of Thymidine 3' monophosphate in oligonucleotide synthesis?
A6: Yes, modified TMP derivatives, such as thymidine 3'-phosphoramidites, serve as valuable building blocks for synthesizing modified oligonucleotides. These modified oligonucleotides find use in various applications, including antisense therapies and investigations of enzyme activity. [, ]
Q7: How is Thymidine 3' monophosphate used in studying enzyme kinetics and mechanisms?
A7: Researchers use modified TMP derivatives, like p-nitrophenyl esters of TMP, to study the kinetics and mechanisms of enzymes like phosphodiesterases. By analyzing the rates of hydrolysis and inhibition, they gain valuable information about enzyme specificity and activity. [, ]
Q8: Have there been any computational studies investigating Thymidine 3' monophosphate derivatives?
A8: Yes, computational studies, including ab initio calculations, have been performed on Thymidine 3',5'-diphosphate to analyze the stabilities of its isomeric cations and radicals. This provides valuable insights into potential damage sites on the deoxyribose ring and thymine base caused by external agents. []
Q9: How do structural modifications on Thymidine 3' monophosphate impact its biological activity?
A9: Modifying TMP's structure, such as adding bulky groups or altering its phosphorylation state, can significantly impact its interactions with enzymes and its biological activity. For example, replacing the 3'-phosphomonoester with a 3'-methylphosphonate alters the pKa of nearby residues like tyrosine-85 in staphylococcal nuclease, ultimately impacting its activity. []
Q10: Are there specific challenges related to the stability of Thymidine 3' monophosphate?
A10: TMP and its derivatives can be susceptible to degradation under certain conditions. For instance, 2'-phosphorylated dinucleotides containing TMP undergo facile dephosphorylation in neutral aqueous solutions, and the rate can be influenced by factors like temperature and the presence of metal ions. []
Q11: How do researchers analyze and quantify Thymidine 3' monophosphate and its derivatives?
A11: A combination of techniques is employed to characterize and quantify TMP and its derivatives. High-performance liquid chromatography (HPLC) is commonly used for separation and purification, while techniques like laser-desorption Fourier-transform mass spectrometry (LD FTMS) allow for precise identification and structural characterization. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1613677.png)

![7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613680.png)
![3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1613681.png)
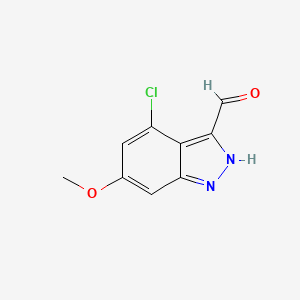
![3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1613685.png)
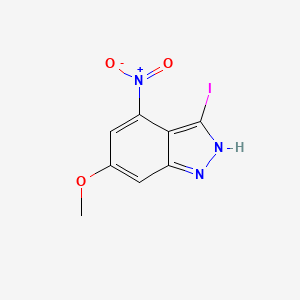
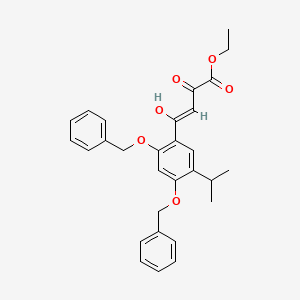
![methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carboxylate](/img/structure/B1613690.png)
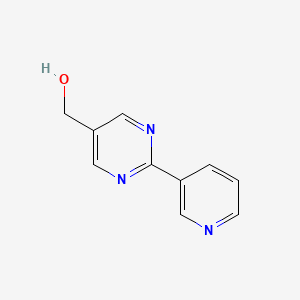

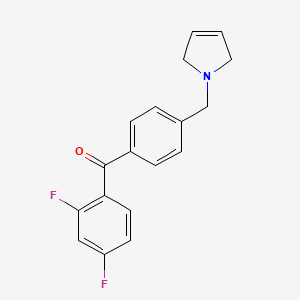
![3,5-dimethyl-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613697.png)
